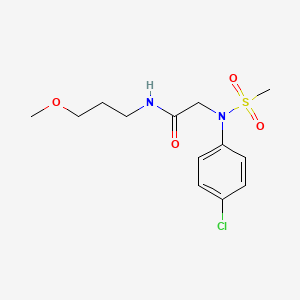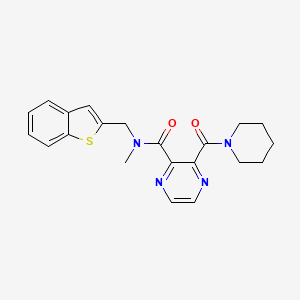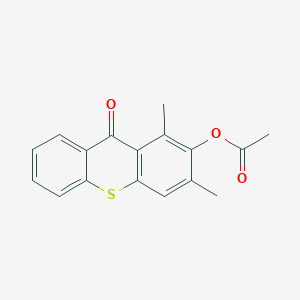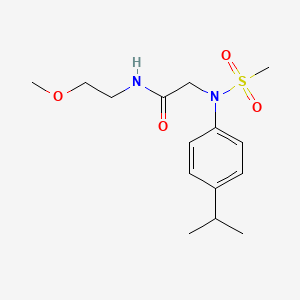
N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823 involves inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the breakdown of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823 increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823 for lab experiments is its specificity for DPP-IV, which allows for targeted inhibition of this enzyme. However, one limitation is that it may not be suitable for use in human studies due to its potential toxicity.
Future Directions
There are several future directions for research on N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823. One area of interest is its potential use in the treatment of diabetes and other metabolic disorders. Another area of interest is its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis. Additionally, further studies are needed to determine the safety and efficacy of N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823 in human subjects.
Synthesis Methods
The synthesis of N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823 involves a multistep process that begins with the reaction of 4-chlorobenzoyl chloride with N-(3-methoxypropyl)glycine to yield N-(4-chlorobenzoyl)-N-(3-methoxypropyl)glycine. This intermediate is then reacted with methylsulfonyl chloride to produce N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory conditions.
properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-20-9-3-8-15-13(17)10-16(21(2,18)19)12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGFTRJQCHBEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-{[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2-furyl)methanol](/img/structure/B4891879.png)
![3-bromo-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891880.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4891883.png)


![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4891913.png)
![N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4891926.png)
![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4891933.png)


![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)